molecular formula C28H40O4 B165338 Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate CAS No. 127474-91-3

Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate

Cat. No.: B165338
CAS No.: 127474-91-3
M. Wt: 440.6 g/mol
InChI Key: UFVWHIGSVGIZRQ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate: is an organic compound with the IUPAC name 2,6-bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate. It is a diester of naphthalene-2,6-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate typically involves the esterification of naphthalene-2,6-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility, durability, and workability of plastic materials .

Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological effects and interactions. specific applications in biology and medicine are limited .

Industry: In addition to its use as a plasticizer, this compound is also used in the formulation of coatings, adhesives, and sealants. Its ability to improve the flexibility and performance of these materials makes it valuable in various industrial applications .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different chemical structure.

    Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain length.

    Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain.

Uniqueness: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate is unique due to its naphthalene core, which imparts specific properties such as enhanced thermal stability and compatibility with certain polymers. This makes it a valuable alternative to traditional phthalate plasticizers in specific applications .

Properties

IUPAC Name

bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27(29)25-15-13-24-18-26(16-14-23(24)17-25)28(30)32-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVWHIGSVGIZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869752
Record name Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127474-91-3
Record name Diethylhexyl 2,6-naphthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127474-91-3
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Record name Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate
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Record name 127474-91-3
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Record name DIETHYLHEXYL 2,6-NAPHTHALATE
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